molecular formula C21H25NO3S B2825951 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide CAS No. 2097888-07-6

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide

Cat. No.: B2825951
CAS No.: 2097888-07-6
M. Wt: 371.5
InChI Key: KPESZIMKKIRRLV-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide is a complex organic compound featuring a unique combination of oxane, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide typically involves multi-step organic reactions. . The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between the amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the amide carbonyl group results in the corresponding alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find use in the development of new materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism by which N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxane and thiophene groups could facilitate binding to specific molecular targets, while the amide bond might play a role in stabilizing the compound’s conformation.

Comparison with Similar Compounds

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide can be compared to other compounds with similar structural features:

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique properties and applications not seen in simpler analogs.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c23-18(16-6-2-1-3-7-16)8-4-10-20(24)22-21(19-9-5-15-26-19)17-11-13-25-14-12-17/h1-3,5-7,9,15,17,21H,4,8,10-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPESZIMKKIRRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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